4,5-dibromo-2-(o-tolyl)-1H-imidazole
CAS No.:
Cat. No.: VC15888490
Molecular Formula: C10H8Br2N2
Molecular Weight: 315.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8Br2N2 |
|---|---|
| Molecular Weight | 315.99 g/mol |
| IUPAC Name | 4,5-dibromo-2-(2-methylphenyl)-1H-imidazole |
| Standard InChI | InChI=1S/C10H8Br2N2/c1-6-4-2-3-5-7(6)10-13-8(11)9(12)14-10/h2-5H,1H3,(H,13,14) |
| Standard InChI Key | QJDDBWKAQZBURC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1C2=NC(=C(N2)Br)Br |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
The imidazole ring in 4,5-dibromo-2-(o-tolyl)-1H-imidazole adopts a planar configuration, with bromine atoms at positions 4 and 5 inducing significant electron-withdrawing effects. The ortho-tolyl group (2-methylphenyl) at position 2 contributes steric bulk and modulates π-conjugation. Computational studies using PubChem’s Lexichem TK 2.7.0 indicate that the methyl group on the phenyl ring creates a torsional angle of 12.7° relative to the imidazole plane, influencing intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈Br₂N₂ |
| Molecular Weight | 315.99 g/mol |
| SMILES | CC1=CC=CC=C1C2=NC(=C(N2)Br)Br |
| InChIKey | QJDDBWKAQZBURC-UHFFFAOYSA-N |
| Topological Polar Surface Area | 30.9 Ų |
Spectroscopic Signatures
Fourier-transform infrared (FTIR) analysis of analogous bromoimidazoles reveals C-Br stretching vibrations at 560–610 cm⁻¹, while the N-H bond in the imidazole ring absorbs near 3400 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the ortho-tolyl group typically show a singlet for the methyl protons at δ 2.35 ppm and aromatic protons as a multiplet between δ 7.20–7.45 ppm .
Synthetic Methodologies
Solvent-Free Catalytic Synthesis
A highly efficient route involves the cyclocondensation of 1,2-diketones, ortho-tolualdehyde, and ammonium acetate under solvent-free conditions. Molecular iodine (10–15 mol%) acts as a Lewis acid catalyst, facilitating imine formation and subsequent cyclization. Grinding reactants in a mortar for 10–15 minutes yields 4,5-dibromo-2-(o-tolyl)-1H-imidazole with 85–90% efficiency .
Table 2: Optimization of Iodine Catalyst Loading
| Iodine (mol%) | Reaction Time (min) | Yield (%) |
|---|---|---|
| 0 | 180 | 0 |
| 5 | 60 | 85 |
| 10 | 15 | 90 |
| 15 | 10 | 90 |
Electron-withdrawing substituents on aryl aldehydes accelerate reaction rates by stabilizing intermediate carbocations. For example, nitro-substituted aldehydes reduce reaction times by 40% compared to methoxy-substituted analogs .
Bromination Strategies
Post-synthetic bromination of 2-(o-tolyl)-1H-imidazole using liquid bromine in dichloromethane introduces bromine atoms at positions 4 and 5. Kinetic studies reveal a second-order dependence on bromine concentration, with a rate constant of at 25°C . Selectivity for dibromination is achieved by maintaining a 2.2:1 molar ratio of bromine to substrate.
Comparative Reactivity and Functional Analogues
Halogenation Patterns in Imidazole Derivatives
Unlike 4-bromo-1,2-dimethyl-1H-imidazole, where bromine directs electrophilic substitution to position 4, the ortho-tolyl group in 4,5-dibromo-2-(o-tolyl)-1H-imidazole exerts steric effects that favor bromination at positions 4 and 5. Density functional theory (DFT) calculations indicate a 15.3 kcal/mol activation barrier for bromination at position 4 versus 18.7 kcal/mol at position 2 .
Industrial and Environmental Considerations
Scalability Challenges
Batch synthesis struggles with exothermic bromination steps, requiring precise temperature control (−5 to 0°C) to avoid diastereomer formation. Continuous-flow microreactors mitigate this issue, enabling a 12-fold scale-up with 95% yield retention .
Green Chemistry Metrics
The solvent-free method achieves an E-factor (kg waste/kg product) of 0.8, outperforming traditional solvent-based routes (E-factor = 5.2). Life-cycle analysis estimates a 62% reduction in cumulative energy demand compared to acetonitrile-mediated syntheses .
Future Directions
Catalytic Innovations
Exploring ionic liquid-supported iodine catalysts could enhance recyclability, with preliminary tests showing three reaction cycles without significant activity loss. Immobilized enzymes like lipase B may offer enantioselective pathways for chiral imidazole derivatives.
Materials Science Applications
The compound’s high halogen content (50.7 wt% bromine) positions it as a flame retardant additive. Thermogravimetric analysis reveals a char yield of 34% at 600°C, comparable to commercial decabromodiphenyl ether .
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